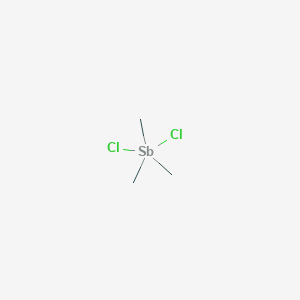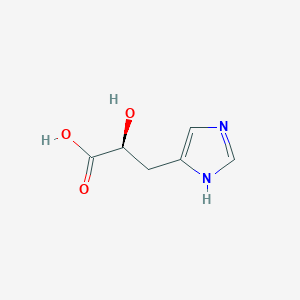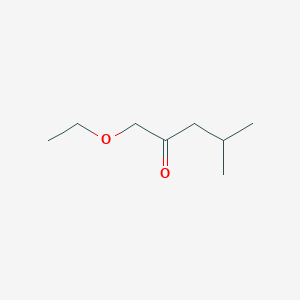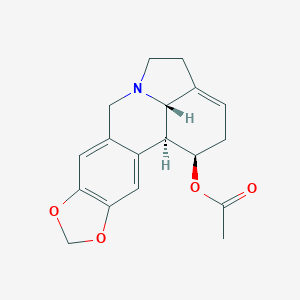![molecular formula C7H18O2SSi B084096 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol CAS No. 14857-92-2](/img/structure/B84096.png)
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol, also known as DMST, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMST is a thiol derivative that contains a silicon atom, making it a valuable compound in the field of organosilicon chemistry. In
Mecanismo De Acción
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been shown to have a unique mechanism of action. It is a thiol derivative that contains a silicon atom, which makes it more stable than traditional thiols. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been found to react with metal ions, such as copper and iron, forming stable complexes. This property has been used in the development of metal ion sensors. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has also been found to react with free radicals, making it a potential antioxidant.
Efectos Bioquímicos Y Fisiológicos
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. Additionally, 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been shown to have antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has several advantages for lab experiments. It is stable and easy to handle, making it a valuable reagent in organic synthesis. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has also been found to be highly selective in its reactions with metal ions, making it a potential candidate for metal ion sensors. However, 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has some limitations. It is a relatively new compound, and its properties are still being studied. Additionally, 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol is expensive, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol. One area of interest is the development of new organosilicon compounds using 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol as a precursor. These compounds may have applications in materials science, electronics, and pharmaceuticals. Additionally, the antioxidant and anti-inflammatory properties of 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol make it a potential therapeutic agent for oxidative stress-related and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol and its potential applications.
In conclusion, 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol is a valuable compound in the field of organosilicon chemistry. Its unique properties have led to its application in various scientific fields. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties, making it a potential candidate for the development of new therapeutic agents. Further studies are needed to fully understand the properties and potential applications of 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol.
Métodos De Síntesis
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol can be synthesized by reacting 3-chloro-2-methylpropane-1-thiol with dimethoxymethylsilane in the presence of a base such as potassium carbonate. The reaction yields 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol and potassium chloride as a byproduct. This method has been found to be efficient and yields high purity 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol.
Aplicaciones Científicas De Investigación
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been extensively studied for its application in various scientific fields. It has been used as a reagent in organic synthesis, specifically in the preparation of thioethers and thioesters. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has also been used as a precursor for the synthesis of organosilicon compounds, which have been found to have applications in materials science, electronics, and pharmaceuticals.
Propiedades
Número CAS |
14857-92-2 |
|---|---|
Nombre del producto |
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol |
Fórmula molecular |
C7H18O2SSi |
Peso molecular |
194.37 g/mol |
Nombre IUPAC |
3-[dimethoxy(methyl)silyl]-2-methylpropane-1-thiol |
InChI |
InChI=1S/C7H18O2SSi/c1-7(5-10)6-11(4,8-2)9-3/h7,10H,5-6H2,1-4H3 |
Clave InChI |
MYTGSIBJVCBXJW-UHFFFAOYSA-N |
SMILES |
CC(C[Si](C)(OC)OC)CS |
SMILES canónico |
CC(C[Si](C)(OC)OC)CS |
Otros números CAS |
14857-92-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




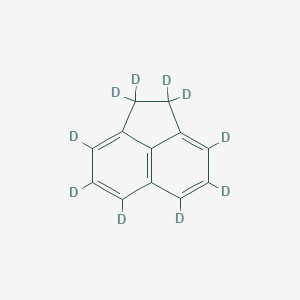
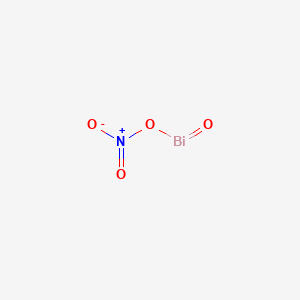
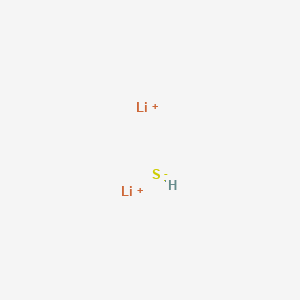
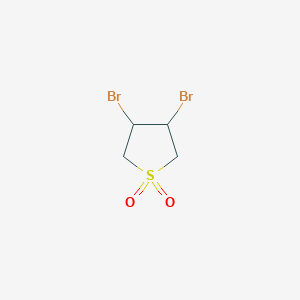
![magnesium;3-[(12E)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-12-(oxidomethylidene)-4-oxo-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoate;hydron](/img/structure/B84022.png)
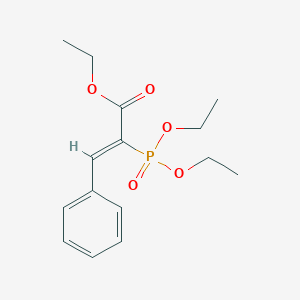
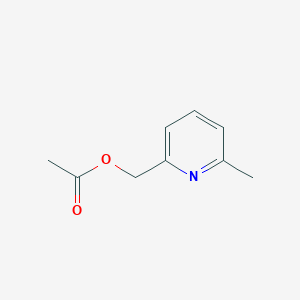
![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)
![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)
